molecular formula C18H18N4O2 B2361702 2-[1-(6-Methylpyrazine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole CAS No. 2415509-64-5

2-[1-(6-Methylpyrazine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole

Cat. No.: B2361702
CAS No.: 2415509-64-5
M. Wt: 322.368
InChI Key: VTXMCRVYORFTGH-UHFFFAOYSA-N
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Description

2-[1-(6-Methylpyrazine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperidine ring, which is further substituted with a methylpyrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(6-Methylpyrazine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzoxazole ring, followed by the introduction of the piperidine ring, and finally, the attachment of the methylpyrazine group. Key steps may include:

    Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

    Attachment of Methylpyrazine Group: The final step involves the coupling of the methylpyrazine moiety, which can be done using various coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[1-(6-Methylpyrazine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(6-Methylpyrazine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including tuberculosis and cancer.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[1-(6-Methylpyrazine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A first-line drug used in the treatment of tuberculosis, which also contains a pyrazine ring.

    Benzoxazole Derivatives: Compounds with similar benzoxazole structures that exhibit various biological activities.

Uniqueness

2-[1-(6-Methylpyrazine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(6-methylpyrazin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-9-19-10-15(20-12)18(23)22-8-4-5-13(11-22)17-21-14-6-2-3-7-16(14)24-17/h2-3,6-7,9-10,13H,4-5,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXMCRVYORFTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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